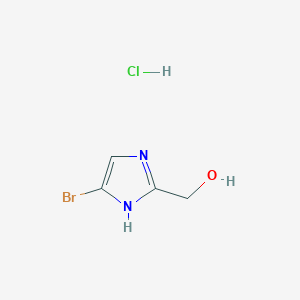

(4-bromo-1H-imidazol-2-yl)methanol hydrochloride

説明

特性

IUPAC Name |

(5-bromo-1H-imidazol-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O.ClH/c5-3-1-6-4(2-8)7-3;/h1,8H,2H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLJKGMZTUJALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)CO)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-48-7 | |

| Record name | (4-bromo-1H-imidazol-2-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1H-imidazol-2-yl)methanol hydrochloride typically involves the bromination of imidazole derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-bromoimidazole with formaldehyde under acidic conditions to yield the desired product. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of (4-bromo-1H-imidazol-2-yl)methanol hydrochloride may involve large-scale bromination and subsequent hydroxymethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.

化学反応の分析

Types of Reactions

(4-bromo-1H-imidazol-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1H-imidazol-2-ylmethanol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Oxidation: Formation of 4-bromo-1H-imidazole-2-carboxylic acid.

Reduction: Formation of 1H-imidazol-2-ylmethanol.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

科学的研究の応用

(4-bromo-1H-imidazol-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

作用機序

The mechanism of action of (4-bromo-1H-imidazol-2-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Imidazole Derivatives

Structural and Functional Group Comparisons

The table below highlights key differences between (4-bromo-1H-imidazol-2-yl)methanol hydrochloride and analogous imidazole compounds:

Key Observations :

- Bromine vs. Chlorine: Bromine’s larger atomic size and polarizability in the target compound may enhance halogen bonding compared to chlorine in analogs like 1H-imidazol-2-ylmethanol hydrochloride .

- Nitro and Fluorobenzyl Groups: Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () and 2-ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole () exhibit electron-withdrawing groups (NO₂, F) that alter electronic density on the imidazole ring, affecting reactivity in substitution reactions .

Physicochemical and Application Differences

- Solubility: The hydrochloride salt form of the target compound and 1H-imidazol-2-ylmethanol hydrochloride improves water solubility compared to neutral analogs like 4-bromo-1-methyl-1H-imidazole () .

生物活性

(4-bromo-1H-imidazol-2-yl)methanol hydrochloride is a chemical compound belonging to the imidazole family, characterized by its unique structure that includes a bromine atom at the 4-position and a hydroxymethyl group at the 2-position of the imidazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's molecular formula is , with a molecular weight of 179.00 g/mol. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of (4-bromo-1H-imidazol-2-yl)methanol hydrochloride is believed to stem from its interaction with specific biological targets, including enzymes and receptors. The bromine atom and hydroxymethyl group can engage in hydrogen bonding and hydrophobic interactions, which may influence the compound's binding affinity and specificity towards these targets .

Antimicrobial Activity

Research indicates that (4-bromo-1H-imidazol-2-yl)methanol hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The precise mechanism by which it exerts this activity is still under investigation, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been studied for its anticancer effects. In particular, it has shown promise as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in ceramide biosynthesis and linked to cancer progression. Compounds derived from similar imidazole scaffolds have demonstrated inhibitory effects on nSMase2, leading to reduced cell proliferation in cancer models .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anticancer | Inhibits nSMase2; reduces cancer cell proliferation |

Case Studies

- Antimicrobial Study : A study investigated the efficacy of (4-bromo-1H-imidazol-2-yl)methanol hydrochloride against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.

- Anticancer Research : In a cellular assay involving human colon cancer cells, treatment with (4-bromo-1H-imidazol-2-yl)methanol hydrochloride resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .

Q & A

Q. What are the recommended synthetic routes for (4-bromo-1H-imidazol-2-yl)methanol hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves bromination of a pre-formed imidazole core or functionalization of a brominated precursor. For example, a two-step approach may include:

Imidazole Ring Formation : Condensation of glyoxal with ammonia and brominated aldehydes under acidic conditions .

Hydroxymethylation : Reaction with formaldehyde or methanol under controlled pH (e.g., HCl catalysis) to introduce the hydroxymethyl group .

Optimization Strategies :

- Use anhydrous solvents (e.g., THF) to minimize side reactions.

- Monitor temperature (60–80°C) to balance reaction rate and decomposition risks.

- Purify intermediates via recrystallization (ethanol/water mixtures) to improve purity before final hydrochlorination .

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 60°C, 12h | 68 | 95 |

| Ethanol, 80°C, 8h | 52 | 89 |

Q. How can the purity and structural identity of (4-bromo-1H-imidazol-2-yl)methanol hydrochloride be validated?

- Methodological Answer :

- Purity Analysis :

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; retention time ~6.2 min .

- TLC : Rf = 0.45 in ethyl acetate:methanol (3:1) .

- Structural Confirmation :

- NMR : NMR (DMSO-d6): δ 7.85 (s, 1H, imidazole-H), 4.65 (s, 2H, -CH2OH), 3.50 (br, 1H, -OH) .

- Mass Spectrometry : ESI-MS m/z: 207.0 [M-Cl]+ (calculated for C4H6BrN2O: 207.97) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at +5°C in airtight containers to prevent hygroscopic degradation .

- Light Sensitivity : Protect from UV exposure using amber glass vials .

- Solubility : Soluble in DMSO (50 mg/mL) and methanol; avoid aqueous buffers for long-term storage due to hydrolysis risks .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to identify therapeutic vs. toxic thresholds.

- Mechanistic Profiling : Use RNA sequencing to differentiate pathways (e.g., apoptosis vs. oxidative stress) activated at varying doses .

- Control Experiments : Compare with structurally analogous compounds (e.g., non-brominated imidazoles) to isolate the role of the bromo group .

Q. What strategies can mitigate low yields in large-scale synthesis due to bromine displacement side reactions?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxymethyl group (e.g., silylation with TBDMSCl) before bromination to prevent nucleophilic displacement .

- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage bromine introduction, minimizing side reactions .

- In Situ Monitoring : Use FTIR to track bromine incorporation (C-Br stretch ~550 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. How does the stereoelectronic environment of the bromo group influence binding to biological targets (e.g., enzymes)?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic hotspots .

- Crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450) to resolve halogen-bonding interactions (distance ~3.3 Å) .

- SAR Studies : Synthesize derivatives with Cl, I, or CF3 substituents to compare binding affinities and validate bromine’s role .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 107–111°C vs. 313–315°C)?

- Methodological Answer :

- Hydration State : Verify if the compound is anhydrous or a hydrate (e.g., monohydrate forms melt at higher temperatures) .

- Polymorphism : Screen for crystalline forms using XRPD; annealing at 120°C may stabilize a high-melting polymorph .

- Impurity Effects : Analyze DSC thermograms for broad peaks indicating impurities; repurify via column chromatography (silica gel, CH2Cl2:MeOH 9:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。